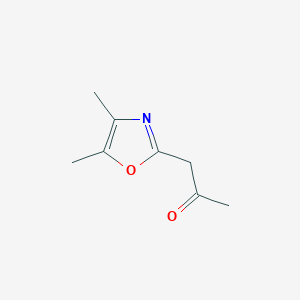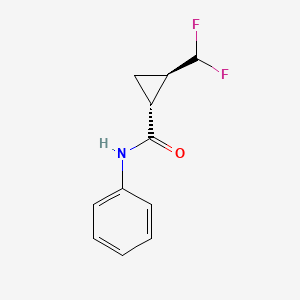
Methyl (2-chloro-6-fluorobenzyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, with a 2-chloro-6-fluorophenyl group and an amino group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate typically involves the reaction of 2-chloro-6-fluorobenzylamine with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(2-chloro-6-fluorophenyl)propanoate
Uniqueness
Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate is unique due to the presence of both a chloro and a fluoro substituent on the phenyl ring, as well as the amino group attached to the propanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-6-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H13ClFNO2/c1-7(11(15)16-2)14-6-8-9(12)4-3-5-10(8)13/h3-5,7,14H,6H2,1-2H3 |
InChI Key |
AMYWBJIUSAKIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)

![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)

![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)

![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)

